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molecular formula C11H8O2S B8678039 2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde

2-(3-Methylbenzo[b]thiophen-2-yl)-2-oxoacetaldehyde

Cat. No. B8678039
M. Wt: 204.25 g/mol
InChI Key: NWBMJXZPZPNIAB-UHFFFAOYSA-N
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Patent
US05210193

Procedure details

A 52.9 g portion of 2-acetyl-3-methylbenzothiophene was added to a solution of 36.9 g of selenium dioxide in 95 ml of dioxane and 13 ml of water at 55°-60° C. The mixture was refluxed overnight, filtered, washed with dioxane and evaporated. The residue was purified by flash column chromatography, eluting with hexane:ethyl acetate (8:2), giving 5.1 g of 3-methyl-a-oxobenzo[b]thiophene-2-acetaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36.9 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
solvent
Reaction Step One
Name
Quantity
13 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[S:5][C:6]2[CH:13]=[CH:12][CH:11]=[CH:10][C:7]=2[C:8]=1[CH3:9])(=[O:3])[CH3:2].[Se](=O)=[O:15]>O1CCOCC1.O>[CH3:9][C:8]1[C:7]2[CH:10]=[CH:11][CH:12]=[CH:13][C:6]=2[S:5][C:4]=1[C:1](=[O:3])[CH:2]=[O:15]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1SC2=C(C1C)C=CC=C2
Name
Quantity
36.9 g
Type
reactant
Smiles
[Se](=O)=O
Name
Quantity
95 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
13 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with dioxane
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography
WASH
Type
WASH
Details
eluting with hexane:ethyl acetate (8:2)

Outcomes

Product
Name
Type
product
Smiles
CC=1C2=C(SC1C(C=O)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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